molecular formula C19H18N2O2 B2970409 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-47-9

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2970409
CAS No.: 898427-47-9
M. Wt: 306.365
InChI Key: VBZGCSVYIQTXFH-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a multifaceted organic compound known for its intricate structure and potential applications in various scientific fields. This compound features a pyridoquinoline core fused with a benzamide group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves the condensation of 3-oxo-pyridoquinoline with benzoyl chloride in the presence of a suitable base like triethylamine. The reaction typically occurs under reflux conditions in an aprotic solvent such as dichloromethane, leading to the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production might involve a multi-step synthesis starting from readily available precursors. These steps could include cyclization, oxidation, and amide formation reactions, with precise control of reaction conditions to maximize yield and purity. The process would typically be scaled up using batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form quinolin-3-one derivatives using oxidizing agents like potassium permanganate.

  • Reduction: It can be reduced to tetrahydro derivatives using reducing agents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridoquinoline moieties.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate and chromium trioxide.

  • Reducing agents such as sodium borohydride and lithium aluminum hydride.

  • Nucleophiles and electrophiles like alkyl halides and aryl bromides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is used as a starting material for the synthesis of more complex heterocyclic compounds, serving as a key intermediate in various organic reactions.

Biology

Biologically, this compound is investigated for its potential role as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anticancer and antimicrobial agent. Preliminary studies suggest that derivatives of this compound exhibit significant bioactivity, paving the way for new treatments.

Industry

Industrially, it is explored for its potential use in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable component in material science.

Comparison with Similar Compounds

Compared to similar compounds like 9-benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline and 9-phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its benzamide group. This modification enhances its binding affinity and specificity toward biological targets, increasing its potential efficacy as a drug candidate.

List of Similar Compounds

  • 9-Benzyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

  • 9-Phenyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

  • 3-Oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carboxamide

This article covers the intricacies and potential of this compound, highlighting its significance in various scientific domains. Let me know if there's anything more you need!

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGCSVYIQTXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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